molecular formula C13H18O3 B8265936 2-(3-Methoxy-5-methylphenoxy)tetrahydropyran

2-(3-Methoxy-5-methylphenoxy)tetrahydropyran

Cat. No.: B8265936
M. Wt: 222.28 g/mol
InChI Key: XGYPKHVWACTSLZ-UHFFFAOYSA-N
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Description

2-(3-Methoxy-5-methylphenoxy)tetrahydropyran is an organic compound with the molecular formula C₁₃H₁₈O₃ It features a tetrahydropyran ring substituted with a 3-methoxy-5-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-5-methylphenoxy)tetrahydropyran typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-5-methylphenol and tetrahydropyran.

    Etherification Reaction: The 3-methoxy-5-methylphenol undergoes an etherification reaction with tetrahydropyran in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-5-methylphenoxy)tetrahydropyran can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Methoxy-5-methylphenoxy)tetrahydropyran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-5-methylphenoxy)tetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the tetrahydropyran ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenoxy)tetrahydropyran
  • 2-(3-Methylphenoxy)tetrahydropyran
  • 2-(3-Methoxy-5-methylphenoxy)tetrahydrofuran

Uniqueness

2-(3-Methoxy-5-methylphenoxy)tetrahydropyran is unique due to the presence of both methoxy and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The tetrahydropyran ring also imparts specific conformational properties that can affect its interactions with molecular targets.

Properties

IUPAC Name

2-(3-methoxy-5-methylphenoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10-7-11(14-2)9-12(8-10)16-13-5-3-4-6-15-13/h7-9,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYPKHVWACTSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2CCCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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